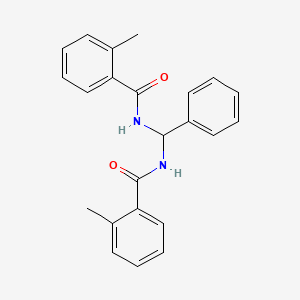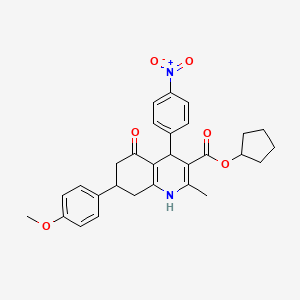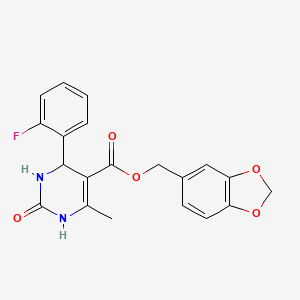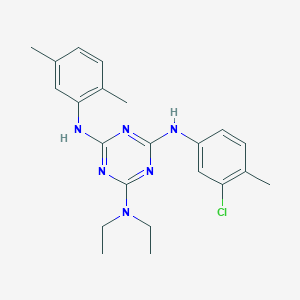![molecular formula C14H11ClN2O2 B5211424 4-(4-chloro-2-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5211424.png)
4-(4-chloro-2-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chloro-2-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is a chemical compound that is widely used in scientific research. It is commonly referred to as CP-724714 and has been the subject of numerous studies due to its potential therapeutic applications. In
作用機序
CP-724714 works by binding to the HER2 receptor and inhibiting its activity. The HER2 receptor is a member of the epidermal growth factor receptor (EGFR) family, which plays a crucial role in cell growth and division. Overexpression of the HER2 receptor is associated with aggressive cancer growth and poor prognosis. By inhibiting the HER2 receptor, CP-724714 can prevent cancer cells from growing and dividing, leading to tumor regression.
Biochemical and Physiological Effects
CP-724714 has been shown to have a potent anti-tumor effect in various types of cancer cells. It can induce cell cycle arrest and apoptosis, leading to tumor regression. CP-724714 has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is crucial for tumor growth and metastasis. By inhibiting angiogenesis, CP-724714 can prevent the spread of cancer cells to other parts of the body.
実験室実験の利点と制限
CP-724714 has several advantages for lab experiments, including its potency and specificity for the HER2 receptor. It has been extensively studied in preclinical models, and its mechanism of action is well understood. However, CP-724714 has some limitations, including its poor solubility and bioavailability, which can limit its effectiveness in vivo. Additionally, the cost of CP-724714 can be a limiting factor for some researchers.
将来の方向性
There are several future directions for the study of CP-724714. One area of research is the development of more potent and selective HER2 inhibitors that can overcome the limitations of CP-724714. Another area of research is the combination of CP-724714 with other anti-cancer agents to enhance its efficacy. Additionally, the use of CP-724714 in combination with immunotherapy has shown promise in preclinical models and may be a promising avenue for future research. Finally, the development of more effective drug delivery systems for CP-724714 may improve its bioavailability and effectiveness in vivo.
Conclusion
In conclusion, CP-724714 is a chemical compound that has been extensively studied for its potential therapeutic applications in cancer treatment. Its mechanism of action involves targeting the HER2 receptor, which is overexpressed in many cancer cells. CP-724714 has a potent anti-tumor effect and can induce cell cycle arrest, apoptosis, and inhibit angiogenesis. While CP-724714 has some limitations, it has several advantages for lab experiments and has been the subject of numerous studies. There are several future directions for the study of CP-724714, including the development of more potent and selective HER2 inhibitors, combination therapy with other anti-cancer agents, and the use of CP-724714 in combination with immunotherapy.
合成法
CP-724714 can be synthesized through a multistep process involving the reaction of 3,4-dihydro-2H-pyran with 4-chloro-2-pyridinecarboxaldehyde, followed by a series of reactions involving reduction, cyclization, and oxidation. The final product is obtained through recrystallization and purification.
科学的研究の応用
CP-724714 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and pancreatic cancer. CP-724714 works by targeting the HER2 receptor, which is overexpressed in many cancer cells. By inhibiting the HER2 receptor, CP-724714 can prevent cancer cells from growing and dividing.
特性
IUPAC Name |
4-(4-chloropyridin-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2/c15-9-3-4-16-10(6-9)17-13(18)11-7-1-2-8(5-7)12(11)14(17)19/h1-4,6-8,11-12H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQFHFQERVXCGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=NC=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-4-piperidinyl]-1-propanol](/img/structure/B5211346.png)
![3-(5-{[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5211351.png)

![4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide](/img/structure/B5211362.png)


![8-[4-(4-nitrophenoxy)butoxy]quinoline](/img/structure/B5211405.png)



![methyl [4-[methyl(2-phenylethyl)amino]-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B5211454.png)
![methyl 4-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5211460.png)
![ethyl 5-acetyl-2-[(1-adamantylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5211462.png)
